![molecular formula C18H10Cl2N4O2S B4175794 6-[5-(2,4-dichlorophenyl)-2-furyl]-3-(2-furyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4175794.png)
6-[5-(2,4-dichlorophenyl)-2-furyl]-3-(2-furyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Synthesis Analysis
The synthesis of triazolo[3,4-b][1,3,4]thiadiazines involves multiple steps, starting from basic furan derivatives or thiadiazoles, leading to the formation of complex structures with potential antibacterial properties (Holla, Akberali, & Shivananda, 1996). The preparation often includes reactions with aryl aldehydes or phenacyl bromides in the presence of catalytic amounts of acids or bases, resulting in a series of novel compounds with varied substituents (Purohit et al., 2011).
Molecular Structure Analysis
Crystallographic and spectroscopic analyses reveal that triazolo-thiadiazines typically feature planar triazole and furyl rings, with the thiadiazine ring adopting conformations like skew-boat, demonstrating the influence of substituents on the overall molecular conformation (Ozbey, Ulusoy, & Kendi, 2000).
Chemical Reactions and Properties
Reactions involving arylfuran derivatives and their subsequent transformation into triazolo-thiadiazines highlight the chemical versatility of these compounds. These reactions typically involve nucleophilic substitutions, cycloadditions, or condensation reactions, leading to structures with significant biological activity (Obushak et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, of triazolo-thiadiazines vary widely and are influenced by the nature and position of substituents on the core structure. These properties are crucial for determining the compound's suitability for further applications, including drug development (Gündoğdu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are central to understanding the applications of triazolo-thiadiazines. The presence of furan and dichlorophenyl rings contributes to their reactivity and potential for interaction with biological targets (Nanjunda-Swamy et al., 2005).
properties
IUPAC Name |
6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4O2S/c19-10-3-4-11(12(20)8-10)14-5-6-15(26-14)13-9-27-18-22-21-17(24(18)23-13)16-2-1-7-25-16/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOJAUGYBOWOHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CO3)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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